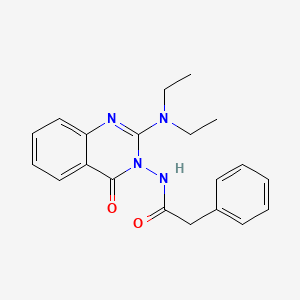
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide is a synthetic organic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.4143 g/mol . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also contains a diethylamino group and a phenylacetamide moiety, contributing to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a diethylamino group.
Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinazolinone derivatives with modified functional groups.
Scientific Research Applications
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule for studying enzyme interactions and receptor binding, due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetamide Derivatives: These compounds contain the phenylacetamide moiety but differ in their core structures, resulting in different reactivity and applications.
Diethylamino Substituted Compounds: These compounds have the diethylamino group but differ in their core structures and other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)-4-oxoquinazolin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-23(4-2)20-21-17-13-9-8-12-16(17)19(26)24(20)22-18(25)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,25) |
InChI Key |
RLIDUKTUBFKWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














